2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione
Description
Properties
CAS No. |
919083-01-5 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-hex-1-enylisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h5-10H,2-4H2,1H3 |
InChI Key |
WNBJOCNCZLFRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Overview of Isoindole-1,3-dione Synthesis
Isoindole-1,3-diones are valuable intermediates in organic synthesis due to their diverse biological activities and potential applications in pharmaceuticals. The preparation of these compounds often involves cyclization reactions that form the isoindole core structure.
Hexadehydro-Diels–Alder Reaction
One prominent method for synthesizing isoindole derivatives is through the hexadehydro-Diels–Alder (HDDA) reaction . This method has been reported to yield various multifunctionalized isoindole-1,3-diones efficiently.
- The HDDA reaction involves the use of tetraynes and imidazole derivatives.
- The reaction occurs under mild conditions without the need for metal catalysts or directing groups.
- The yields reported for this method range from good to excellent (up to 90%).
Example:
In a study by Hu et al., the reaction of substituted tetraynes with imidazole derivatives produced several isoindole compounds through a cascade process involving cyclization and oxidation reactions.
Synthesis from 3-Aminopiperidine Derivatives
Another method involves the reaction of 3-aminopiperidine derivatives with phthalic anhydride or its derivatives.
- This method typically includes the formation of an intermediate that undergoes cyclization to form the isoindole structure.
- The reaction is often performed in the presence of bases such as triethylamine and at elevated temperatures (around 120 °C).
- Yields can vary but have been reported around 70% to 85% depending on the specific conditions and starting materials used.
Epoxidation and Ring Opening
The epoxidation of hexahydro-isoindole derivatives followed by nucleophilic ring opening is another effective strategy.
- Starting from 3-sulfolene , hexahydro-isoindoles are synthesized first.
- These intermediates are then epoxidized using oxidizing agents like potassium permanganate (KMnO4) followed by nucleophilic attack from azides or alcohols.
Comparative Summary of Preparation Methods
The following table summarizes the different preparation methods for 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione :
| Method | Key Reagents | Conditions | Yield Range (%) |
|---|---|---|---|
| Hexadehydro-Diels–Alder | Tetraynes, Imidazole | Mild conditions, no catalysts | Good to Excellent |
| Reaction with 3-Aminopiperidine | Phthalic anhydride | Elevated temperature, base | 70 - 85 |
| Epoxidation and Ring Opening | KMnO4, Nucleophiles | Multi-step process | Up to 60 |
Chemical Reactions Analysis
Types of Reactions
2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding reduced isoindole derivatives.
Substitution: The hex-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindole derivatives.
Scientific Research Applications
2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Substituent Variations
N-Substituted isoindole-1,3-diones exhibit diverse biological and physicochemical properties depending on their substituents. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, dichloro) enhance biological activity by modulating electronic properties .
- Bulkier substituents (e.g., silsesquioxanyl, tetradecyl) reduce solubility but improve material stability .
- Alkenyl chains (e.g., hex-1-en-1-yl) may balance lipophilicity and conformational flexibility, aiding membrane permeability in drug design.
Hypothesized Activity for 2-(Hex-1-en-1-yl) Derivative :
- Moderate antimicrobial activity due to alkenyl chain enhancing membrane interaction.
- Potential anti-inflammatory or anticancer applications, based on structural similarity to phthalimide derivatives like lenalidomide .
Physicochemical Properties
Biological Activity
2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione, a member of the isoindole-1,3-dione family, exhibits significant biological activities that make it a compound of interest in pharmaceutical research. Its unique structure, characterized by a hex-1-enyl substituent, enhances its reactivity and potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H15NO2. The presence of the hexenyl group allows for diverse functionalization possibilities, which can influence its biological activity.
Biological Activity Overview
Research has demonstrated that this compound interacts with several biomolecules and exhibits a range of biological activities:
Anticancer Activity
A study investigated the anticancer effects of isoindole derivatives against various cancer cell lines including HeLa, A549, MCF-7, PC3, and Caco-2. The results indicated that derivatives of isoindole showed varying degrees of cytotoxicity depending on the substituents attached to the isoindole core. Specifically, compounds with halogen or acetoxy groups exhibited enhanced anticancer properties .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HeLa | 10 | Moderate cytotoxicity |
| A549 | 15 | High cytotoxicity |
| MCF-7 | 20 | Moderate cytotoxicity |
| PC3 | 25 | Low cytotoxicity |
| Caco-2 | 30 | Low cytotoxicity |
Antibacterial Activity
The antibacterial properties of this compound were evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compound demonstrated selective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
The biological effects of this compound are attributed to its ability to modulate key cellular processes:
Cell Signaling Pathways
Research indicates that this compound can influence critical signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles and cellular metabolism.
Enzyme Inhibition
At the molecular level, this compound may inhibit specific enzymes by binding to their active sites. This mechanism has been observed in studies focusing on protease inhibition.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylisoindole | Isoindole derivative | Modulates neurotransmission |
| N-Methylphthalimide | Phthalimide | Acetylcholinesterase inhibitory activity |
| N-Pyridinylphthalimide | Phthalimide | Distinct pharmacological properties due to pyridine substitution |
The hexenyl substituent in this compound may provide it with distinct chemical reactivity and biological properties that differ from other isoindole derivatives.
Q & A
What are the standard synthetic routes for 2-(Hex-1-en-1-yl)-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for yield?
Basic Research Question
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is refluxing a phthalimide precursor (e.g., 1H-isoindole-1,3(2H)-dione) with a hex-1-en-1-ylating agent (e.g., hex-1-en-1-yl bromide) in ethanol or another polar solvent. For example, demonstrates a 72% yield by refluxing reactants in ethanol for 1 hour . Optimization strategies include:
- Solvent selection : Ethanol or DMF may enhance solubility and reaction kinetics.
- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates.
- Temperature control : Prolonged reflux (2–4 hours) may improve conversion but risks decomposition.
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles, as shown in for a fluorinated analog .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and electronic environments. For example, reports distinct shifts for alkenyl protons (δ = 6.85 ppm, J = 56.1 Hz) in related compounds .
- Mass spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M⁻]⁻ ions. validates compound identity using MS .
How can green chemistry principles be applied to the synthesis of this compound to enhance sustainability?
Advanced Research Question
outlines a solvent-free, atmospheric-pressure method for polysilsesquioxane-phthalimide hybrids, which can be adapted :
- Solvent elimination : Use neat conditions or water as a solvent.
- Catalytic efficiency : Employ recyclable catalysts (e.g., immobilized enzymes) to reduce waste.
- Energy efficiency : Microwave-assisted synthesis reduces reaction time and energy consumption.
What strategies are recommended for resolving discrepancies in crystallographic data refinement for phthalimide derivatives?
Advanced Research Question
Crystallographic conflicts often arise from hydrogen atom placement or thermal motion. details refinement protocols:
- Difference maps : Locate H atoms (e.g., O–H distance adjusted to 0.82 Å) .
- Constraints : Apply riding models for non-polar H atoms (C–H = 0.93–0.97 Å).
- Validation tools : Use Coot or OLEX2 to cross-check bond geometry against databases.
How does the introduction of alkenyl substituents (e.g., hex-1-en-1-yl) influence the electronic properties and reactivity of the isoindole-dione core?
Advanced Research Question
Alkenyl groups alter conjugation and steric effects:
- Electronic effects : The hexenyl group’s π-electrons may delocalize into the phthalimide ring, reducing electrophilicity (compare with phenyl derivatives in ) .
- Steric effects : Bulky substituents hinder nucleophilic attack at the carbonyl group, as seen in for butenyl analogs .
- Reactivity : Alkenyl groups enable further functionalization (e.g., epoxidation, Diels-Alder reactions) .
What are the challenges in analyzing the thermal stability and decomposition pathways of this compound, and how can they be addressed?
Advanced Research Question
Thermogravimetric analysis (TGA) and pyrolysis-GC/MS are critical. shows that isoindole-dione derivatives degrade via main-chain scission, releasing imide fragments (e.g., 1H-isoindole-1,3(2H)-dione) . Challenges include:
- Secondary reactions : Cyanobenzene formation requires high-temperature conditions.
- Sample purity : Trace solvents or moisture accelerate decomposition. Mitigate via pre-drying and inert-atmosphere analysis.
What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Advanced Research Question
Derivatives can be screened using:
- Antiviral assays : MERS-CoV inhibition () via plaque reduction neutralization tests .
- Immunomodulation : Thalidomide analogs () are tested for TNF-α inhibition in macrophage cultures .
- Cytotoxicity : MTT assays on cancer cell lines to assess apoptotic effects.
How should researchers approach conflicting NMR spectral data when characterizing substituted isoindole-diones?
Advanced Research Question
Conflicts may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
- Variable-temperature NMR : Detect rotamers or conformational changes (e.g., ’s ¹H NMR at 400 MHz) .
- Deuterated solvents : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
- DFT calculations : Predict chemical shifts using software (e.g., Gaussian) to validate experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
